ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Synthesis Analysis
The synthesis of similar compounds involves intricate chemical reactions, highlighting the complexity and precision required in organic synthesis. For instance, the preparation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives demonstrates the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives under specific conditions, showcasing the diverse pathways for synthesizing benzothiazole derivatives (H. M. Mohamed, 2014).
Molecular Structure Analysis
The structural analysis of such compounds often involves spectroscopic methods and elemental analysis to confirm their complex structures. The synthesis process and structural confirmation of these compounds underscore the importance of detailed molecular structure analysis in understanding the compound's potential reactivity and properties.
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, leading to the formation of new derivatives with potentially valuable properties. For example, transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates demonstrate the reactivity of thiazole derivatives under different conditions, resulting in a wide range of products with distinct chemical structures (Alen Albreht et al., 2009).
Scientific Research Applications
Synthesis and Derivative Formation
The synthesis of derivatives of the titled compound involves interactions with different chemical reagents under specific conditions. For instance, ethyl 2-(benzo[d]thazol-2-yl)acetate interacts with various arylidinemalononitrile derivatives in ethanol/TEA solution at room temperature to form new compounds. Subsequent reactions with cyanoacrylate derivatives yield ethyl (amino(methoxy)methyl)-3-(substituted phenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylate derivatives. These processes demonstrate the compound's versatility in forming new chemical entities with potential biological activities (Mohamed, 2014); (Mohamed, 2021).
Potential Biological Activities
Research into the potential biological activities of derivatives of the compound has shown promising results. For example, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was designed, synthesized, and evaluated for their in vitro activities against Mycobacterium tuberculosis. Among these, a specific derivative exhibited significant activity against all tests, including Mycobacterium smegmatis GyrB ATPase assay and antituberculosis activity, without showing cytotoxicity at a certain concentration (Jeankumar et al., 2013).
Chemical Transformations and Applications
The compound and its derivatives undergo various chemical transformations, leading to the synthesis of novel chemical entities with diverse applications. These transformations include cyclizations, condensations, and reactions with different reagents, demonstrating the compound's utility in organic synthesis and the development of new materials with potential applications in medicinal chemistry and materials science (Baheti et al., 2002); (Albreht et al., 2009).
properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5S3/c1-4-35-26(32)30-14-13-18-21(15-30)37-25(22(18)24-27-19-7-5-6-8-20(19)36-24)28-23(31)16-9-11-17(12-10-16)38(33,34)29(2)3/h5-12H,4,13-15H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFORWFUPDAVKNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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